cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate
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Overview
Description
cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate: is a complex organic compound with a unique structure that includes a pyrrolo[3,4-f][1,4]oxazepine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[3,4-f][1,4]oxazepine ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate can be compared with other similar compounds, such as:
- cis-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester
- cis-4-oxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester These compounds share similar ring systems but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity .
Biological Activity
Cis-tert-butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that includes a pyrrolidine ring fused to an oxazepine ring. Its chemical formula is C18H26N2O3, with a molecular weight of approximately 314.41 g/mol. The compound's structure contributes to its biological activity and pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine and oxazepine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cellular membranes or inhibition of key metabolic pathways in microorganisms.
Compound | Microbial Target | Activity | Reference |
---|---|---|---|
Isoxazole pyrazole carboxylate | R. solani | EC50 = 0.37 µg/mL | |
Pyrrolidine derivatives | E. coli, S. aureus | Inhibition of growth |
Antitumor Activity
This compound has been investigated for its potential as an antitumor agent. Studies have demonstrated that certain pyrrolidine derivatives can inhibit the proliferation of cancer cells by targeting specific oncogenic pathways.
- Case Study : A study on pyrazole derivatives indicated their ability to inhibit BRAF(V600E) and EGFR pathways, which are crucial in various cancers. This suggests that similar structural analogs could exhibit comparable activity against tumor cells.
Anti-inflammatory Properties
Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Compounds with similar structures have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Mechanism : The anti-inflammatory activity may be attributed to the modulation of signaling pathways such as NF-kB and MAPK, which are pivotal in inflammatory responses.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of hexahydro-pyrrolidine compounds for their biological activities:
- Synthesis : A series of derivatives were synthesized and characterized using NMR and mass spectrometry.
- Bioassays : In vitro assays demonstrated promising results against several cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.
- Structure-Activity Relationship (SAR) : Understanding the SAR has been crucial in optimizing these compounds for enhanced efficacy and reduced toxicity.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (5aR,8aR)-2,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-f][1,4]oxazepine-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-9-6-13-4-5-16-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
XAZLYQXWLXXDDU-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNCCO[C@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCCOC2C1 |
Origin of Product |
United States |
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